Ac-Trp-Oh
Description
Properties
CAS No. |
1218-34-3 |
|---|---|
Molecular Formula |
C16H5N5O6 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Acetyl L Tryptophan and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides robust and versatile methods for producing N-Acetyl-L-tryptophan and its derivatives. These approaches often involve direct modification of the tryptophan molecule or the construction of the indole (B1671886) ring system with the acetylated amino acid side chain already in place.
Direct Acetylation Techniques of Tryptophan
The most straightforward chemical method for preparing N-Acetyl-L-tryptophan is the direct acetylation of L-tryptophan. This typically involves the reaction of L-tryptophan with an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent system. ontosight.airesearchgate.net The reaction conditions can be optimized to achieve high yields and purity.
One common procedure utilizes acetic anhydride in an aqueous alkaline solution. google.com The pH of the reaction is a critical parameter, with a value of 11 or higher being maintained to facilitate the acetylation process while suppressing the formation of impurities. google.com The reaction of L-tryptophan with acetic anhydride in the presence of a base like sodium hydroxide (B78521) can produce N-Acetyl-DL-tryptophan. ontosight.ai Another approach involves using acetic anhydride in basic conditions with 5N NaOH in an aqueous solution at room temperature. researchgate.net
The choice of solvent can also influence the outcome of the reaction. For instance, the acylation of 1-acyl tryptophan derivatives with chloroacetyl chloride or 1-tosyl tryptophan derivatives with acetyl chloride can lead to regioselective acylation at the 6-position of the indole ring. researchgate.net Furthermore, palladium-catalyzed C4-acetoxylation of tryptophan derivatives provides a method for direct installation of an acetoxy group at the C4-position of the indole ring, offering a pathway to 4-substituted tryptophan analogues. acs.orgacs.orgnih.gov
Table 1: Comparison of Direct Acetylation Methods
| Acetylating Agent | Base/Catalyst | Solvent | Key Features |
|---|---|---|---|
| Acetic Anhydride | Sodium Hydroxide | Aqueous | High yield, but may lead to racemization. ontosight.aigoogle.com |
| Acetic Anhydride | 5N NaOH | Aqueous | Simple and efficient method at room temperature. researchgate.net |
| Chloroacetyl Chloride | Aluminum Chloride | Anhydrous | Regioselective acylation at the 6-position. researchgate.net |
| Acetyl Chloride | (on 1-tosyl tryptophan) | Anhydrous | Regioselective acylation at the 6-position. researchgate.net |
| Acetic Anhydride | Palladium(II) Acetate | Dichloroethane | Regioselective C4-acetoxylation. acs.orgacs.org |
Stereoselective Synthesis of Tryptophan Analogues
The synthesis of specific stereoisomers of N-acetyl-L-tryptophan analogues is crucial for many applications. Several stereoselective strategies have been developed to control the chirality at the α-carbon.
One prominent method is the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, for example, has been employed in the asymmetric synthesis of various tryptophan analogues. acs.orgresearchgate.net This method allows for the preparation of optically active tryptophan derivatives through the alkylation of a chiral glycine (B1666218) equivalent. Another approach utilizes (S)-methylbenzylamine-based chiral auxiliaries in a Strecker amino acid synthesis strategy to produce enantiomerically pure (S)-tryptophan analogues. rsc.orgresearchgate.net
Transition metal-catalyzed reactions have also emerged as powerful tools for stereoselective synthesis. A copper-catalyzed arylation of tryptophan derivatives has been developed to provide aryl pyrroloindoline products with high site- and diastereoselectivity. nih.gov This method allows for the direct formation of complex structures from simple starting materials under mild conditions. nih.gov Similarly, a palladium-mediated heteroannulation reaction has been used for the concise synthesis of optically active tryptophan derivatives. researchgate.net
More recently, a synergistic approach combining photoredox catalysis and pyridoxal (B1214274) radical biocatalysis has been developed for the stereoselective synthesis of non-canonical amino acids, including tryptophan analogues. nih.gov This method utilizes a tryptophan synthase to control the stereochemistry of a radical addition to an aminoacrylate intermediate. nih.gov
Table 2: Overview of Stereoselective Synthesis Strategies
| Method | Catalyst/Auxiliary | Key Features |
|---|---|---|
| Schöllkopf Chiral Auxiliary | - | Asymmetric synthesis of unnatural S-amino acids. acs.orgresearchgate.net |
| Strecker Synthesis | (S)-Methylbenzylamine | Facile route to enantiomerically pure (S)-tryptophan analogues. rsc.orgresearchgate.net |
| Copper-Catalyzed Arylation | Copper Catalyst | High site- and diastereoselectivity for aryl pyrroloindolines. nih.gov |
| Palladium-Mediated Heteroannulation | Palladium Catalyst | Concise synthesis of optically active tryptophan derivatives. researchgate.net |
| Photoredox–Pyridoxal Radical Biocatalysis | Photoredox Catalyst + Tryptophan Synthase | Stereoselective radical-mediated synthesis of non-canonical amino acids. nih.gov |
Enzymatic Synthesis Approaches
Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to chemical synthesis for producing N-Acetyl-L-tryptophan and its derivatives. These approaches often utilize specific enzymes to catalyze the desired transformation with high efficiency and stereospecificity.
Acetyltransferase-Catalyzed Reactions in N-Acetylation
N-acetyltransferases (NATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a substrate. frontiersin.orgnih.gov While acyltransferases responsible for the direct biosynthesis of N-acetyl-Trp have not been fully described, related enzymes have been characterized. frontiersin.org For instance, aralkylamine N-acetyltransferase (AANAT) is a key enzyme in the synthesis of melatonin, which involves the N-acetylation of serotonin (B10506), a tryptophan derivative. taylorandfrancis.com
The GCN5-related N-acetyltransferase (GNAT) superfamily includes enzymes that can catalyze the formation of N-acetylated aromatic amino acids. frontiersin.org A GNAT-related enzyme has been identified that catalyzes the formation of N-acetyl-D- and N-succinoyl-D-Phe, D-Tyr, or D-Trp. frontiersin.org Furthermore, a serotonin N-acetyltransferase (SNAT) from Staphylococcus pseudintermedius has been shown to acetylate tryptophan in vitro. frontiersin.org
Enzymatic synthesis can also be performed using whole-cell systems or purified enzymes. For example, the synthesis of N-acetyl-L-tryptophan ethyl ester from N-acetyl-L-tryptophan and ethanol (B145695) has been achieved with high yield using chymotrypsin (B1334515) in a biphasic aqueous-organic system. researchgate.netnih.gov This approach overcomes the low equilibrium yield observed in purely aqueous solutions. researchgate.netnih.gov
Chemo-Enzymatic Routes for Isotopic Labeling
Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, and are particularly useful for the synthesis of isotopically labeled compounds. nih.govcuny.eduualberta.ca Isotopically labeled tryptophan and its derivatives are valuable tools for mechanistic and structural studies of biological systems. rsc.orgresearchgate.net
Enzymatic methods can be used to introduce isotopes with high positional specificity. For instance, tryptophanase can be used to synthesize L-tryptophan labeled with deuterium (B1214612) or tritium (B154650) at the α-carbon position by coupling indole derivatives with S-methyl-L-cysteine in a deuterated or tritiated medium. researchgate.netnih.gov Another approach involves a biosynthetic cascade using L-threonine aldolase (B8822740) and an engineered tryptophan synthase to produce various tryptophan isotopologs from simple, inexpensive labeled precursors like indole, glycine, and formaldehyde. rsc.orgresearchgate.net
This modularity allows for the facile synthesis of a wide range of isotopologs by simply changing the labeling pattern of the starting materials. researchgate.net These chemo-enzymatic strategies provide efficient access to specifically labeled N-acetyl-L-tryptophan derivatives for use in advanced analytical techniques such as NMR spectroscopy. cuny.edu
Applications of N Acetyl L Tryptophan in Advanced Chemical and Peptide Synthesis
Integration as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
N-Acetyl-L-tryptophan is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The N-acetyl group of Ac-Trp-OH provides a stable, protected N-terminus, which is crucial for the controlled, stepwise assembly of the peptide. a2bchem.com This protection prevents unwanted reactions at the N-terminus during the coupling of subsequent amino acid residues.
The use of this compound is particularly significant when the desired peptide requires an acetylated N-terminus, a common post-translational modification that can enhance peptide stability and biological activity. By incorporating this compound as the final amino acid in the sequence, the need for a separate, on-resin acetylation step is eliminated, streamlining the synthesis process.
Furthermore, derivatives of tryptophan, including those that can be prepared from this compound, are designed for SPPS to introduce specific functionalities. For instance, Fmoc-protected, β-arylated tryptophan derivatives have been synthesized for direct use in SPPS, showcasing the adaptability of modified tryptophan building blocks. rsc.org These specialized building blocks expand the chemical diversity of synthetic peptides, enabling the creation of peptides with tailored properties.
Utilization in Solution-Phase Synthesis of Peptidomimetics and Macrocycles
Beyond SPPS, N-Acetyl-L-tryptophan is a key component in the solution-phase synthesis of more complex molecules like peptidomimetics and macrocycles. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved stability and pharmacokinetic profiles. a2bchem.com this compound can be a starting point or a core component in the multi-step synthesis of these compounds.
The synthesis of macrocycles, cyclic molecules that can exhibit potent and selective biological activities, often involves the strategic use of functionalized amino acids. For example, a convergent solution-phase synthesis of a potent anti-inflammatory macrocycle, Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], highlights the integration of tryptophan within a complex cyclic structure. researchgate.net In such syntheses, the distinct chemical properties of the tryptophan side chain can be leveraged for cyclization reactions or for introducing specific structural constraints. The development of macrocyclic inhibitors of enzymes like histone deacetylases (HDACs) has also utilized peptide-based scaffolds where tryptophan or its derivatives can be incorporated. chemrxiv.orgthieme-connect.com
Chemical Modification Strategies of Tryptophan Residues in Peptides
The indole (B1671886) side chain of tryptophan is a rich platform for chemical modification, and N-Acetyl-L-tryptophan often serves as a model substrate for developing these methodologies. These strategies are crucial for post-synthetically modifying peptides to introduce new functionalities, probes, or to enhance their therapeutic properties.
C-H Functionalization Methodologies (e.g., Olefination)
Direct C-H functionalization has emerged as a powerful tool for modifying peptides without the need for pre-installed functional groups. ntu.ac.uk The indole ring of tryptophan is a prime target for such reactions. Palladium-catalyzed C-H olefination of tryptophan residues in peptides has been demonstrated, allowing for the introduction of alkene groups. ntu.ac.ukacs.orgnih.gov In these studies, N-acetylated tryptophan derivatives, such as Ac-Trp(Boc)-OMe, are often used to optimize reaction conditions. ntu.ac.uk The Boc group on the indole nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond and ensuring selectivity. ntu.ac.uk This methodology is applicable to tryptophan residues at various positions within a peptide sequence. ntu.ac.uknih.gov
Research has shown that the olefination of di- and tripeptides containing tryptophan can be achieved with good yields. ntu.ac.uk For instance, the olefination of Ac-Trp(Boc)-Leu-OMe and Ac-Trp(Boc)-Met-OMe resulted in the modified peptides with isolated yields of 47% and 45%, respectively. ntu.ac.uk
Indole N1 Allylation in Peptide Functionalization
The nitrogen atom (N1) of the indole ring in tryptophan is another site for chemical modification. N-alkylation of the indole can alter the electronic properties and steric profile of the tryptophan residue, which can in turn influence the peptide's conformation and biological activity. Methodologies for the N-alkylation of tryptamines and related indole derivatives have been developed, which can be adapted for the modification of tryptophan residues within peptides. cdnsciencepub.com While direct searches for "Indole N1 allylation" on this compound did not yield specific protocols, the general principles of indole N-alkylation are applicable. These reactions typically involve deprotonation of the indole N-H followed by reaction with an electrophile, such as an allyl halide. Such modifications are valuable for creating peptide-based haptens or for introducing functionalities that can be used in subsequent "click" chemistry reactions for peptide labeling and conjugation.
Development of Tryptophan Analogues for Biophysical Probes
N-Acetyl-L-tryptophan and its derivatives are instrumental in the development of tryptophan analogues that serve as biophysical probes. a2bchem.com These probes are designed to study protein structure, function, and dynamics. aip.org The intrinsic fluorescence of tryptophan is sensitive to its local environment, but its UV absorption and emission can be a limitation. pnas.org Therefore, creating analogues with altered photophysical properties, such as a shift in emission to the visible region, is highly desirable.
One approach involves the synthesis of derivatives like 4-cyanotryptophan, which exhibits blue fluorescence. The synthesis of its N-acetylated form, N-Alpha-Acetyl-4-Cyano-l-Tryptophan methyl ester, has been described, demonstrating a pathway to incorporate such fluorescent analogues into peptides. pnas.org These modified amino acids can be used to replace native tryptophan residues, providing a minimally perturbing fluorescent reporter for various spectroscopic and microscopic studies. aip.orgpnas.org The development of such probes from starting materials like this compound expands the toolkit available to biochemists and biophysicists for investigating complex biological systems.
Enzymatic Reaction Mechanisms and Biochemical Pathway Interrogations Involving N Acetyl L Tryptophan
Substrate Specificity and Kinetic Studies of Hydrolase Enzymes (e.g., Alpha-Chymotrypsin)
N-Acetyl-L-tryptophan and its derivatives are well-established substrates for studying the catalytic activity and specificity of hydrolase enzymes, particularly the serine protease α-chymotrypsin. The enzyme catalyzes the hydrolysis of peptide bonds, showing a preference for those adjacent to large hydrophobic amino acid residues like tryptophan.
Kinetic studies involving the hydrolysis of various N-acetyl-L-tryptophan esters have provided deep insights into the acylation step of the chymotrypsin-catalyzed reaction. Research has demonstrated that the acylation step consists of at least two stages: the formation of a tetrahedral intermediate followed by its breakdown. pnas.org For example, the acylation rate constant (k₂) and the enzyme-substrate dissociation constant (Kₛ) were determined for the hydrolysis of N-acetyl-L-tryptophan esters, revealing that the rate-determining step is the formation of this intermediate. pnas.org
The specificity of α-chymotrypsin is highlighted by its differential interaction with enantiomers. The L-enantiomer of N-acetyl-tryptophan derivatives acts as a substrate, while the D-enantiomer often functions as an inhibitor, a distinction that can be quantified by large differences in Gibbs free energy of activation (ΔΔG‡). nih.gov Furthermore, research has shown that N-acetyl-L-tryptophan binds preferentially to the monomeric form of α-chymotrypsin over its dimeric form. nih.gov Kinetic studies of competitive inhibition using N-acetyl-L-tryptophan ethyl ester as the substrate established an equilibrium constant of 1300 M⁻¹ for the binding of Ac-Trp-Oh to monomeric α-chymotrypsin. nih.gov
The versatility of this compound as a substrate extends to its use in various reaction environments. For instance, α-chymotrypsin can catalyze the esterification of N-acetyl-L-tryptophan with ethanol (B145695) in non-aqueous solvents like aprotic ionic liquids, demonstrating broad enantioselectivity that is highly dependent on the solvent, water content, and temperature. scirp.org
Table 1: Kinetic Parameters for α-Chymotrypsin with N-Acetyl-L-Tryptophan Derivatives This table presents kinetic data from various studies on the interaction of α-chymotrypsin with N-acetyl-L-tryptophan and its esters. The values illustrate the enzyme's efficiency and binding affinity under different conditions.
| Substrate/Inhibitor | Enzyme Form | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| N-Acetyl-L-tryptophan | Monomeric α-Chymotrypsin | Equilibrium Constant (K) | 1300 M⁻¹ | pH 3.86, acetate-chloride buffer | nih.gov |
| N-Acetyl-L-tryptophan | Dimeric α-Chymotrypsin | Intrinsic Binding Constant (K) | 250 M⁻¹ | Calculated value | nih.gov |
| N-acetyl-L-tryptophan p-nitrophenyl ester | α-Chymotrypsin | k_cat | 33.8 s⁻¹ | pH 7.8 | pnas.org |
| N-acetyl-L-tryptophan p-nitrophenyl ester | α-Chymotrypsin | K_m (app) | 1.8 x 10⁻⁵ M | pH 7.8 | pnas.org |
Competitive Inhibition and Characterization of Tryptophan-Metabolizing Enzymes (e.g., Tryptophanase)
Due to its structural analogy to L-tryptophan, this compound is an effective competitive inhibitor for several enzymes involved in tryptophan metabolism. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk This inhibitory action is crucial for identifying and characterizing these enzymes, such as tryptophanase. Tryptophanase catalyzes the degradation of tryptophan into indole (B1671886), pyruvate, and ammonia. By competing with the natural substrate for binding to the active site, this compound allows researchers to probe the enzyme's structure, function, and catalytic mechanism without being consumed by the reaction.
The use of this compound as a competitive inhibitor has been noted in studies of α-chymotrypsin as well, where it helped to confirm that certain inhibitor substrates were acting at the active site of the enzyme. researchgate.net This competitive inhibition is a key characteristic that makes it a standard compound for biochemical assays aimed at differentiating various tryptophan-metabolizing enzymes. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com
Investigating Enzyme-Substrate Interactions on Immobilized Surfaces
Immobilizing enzymes onto solid supports is a widely used technique in biotechnology and biochemical research to enhance enzyme stability and reusability. nih.govnottingham.ac.ukclemson.edu N-Acetyl-L-tryptophan and its derivatives are frequently used as substrates to assess the activity of these immobilized enzymes. For example, the catalytic activity of α-chymotrypsin immobilized on Sepharose was measured using N-acetyl-L-tryptophan p-nitrophenyl ester. pnas.org This approach demonstrated that immobilization could prevent the "cannibalistic denaturation" of chymotrypsin (B1334515) that occurs in solution, thereby significantly enhancing its stability at neutral pH. pnas.org
The immobilization process can alter the local environment of the enzyme, which may affect its kinetic properties. nottingham.ac.uk Studies using immobilized aminoacylase (B1246476) on supports like zirconium dioxide-silicon dioxide (ZrO₂·SiO₂) have used N-acetyl-DL-tryptophan to evaluate catalytic activity. researchgate.net These experiments show that the immobilized enzyme can successfully catalyze the hydrolysis of the acetylated amino acid, although the relative activity may differ from that of the free enzyme. researchgate.net
These surface-based studies are essential for designing industrial-scale bioreactors, such as those used for the resolution of racemic N-acetyl amino acids to produce pure L-amino acids. nottingham.ac.ukunits.it The interaction between the substrate (like this compound) and the immobilized enzyme is a critical factor determining the efficiency of such processes.
Analysis of Tryptophan Metabolic Intermediates and Pathways
L-tryptophan is a precursor for the synthesis of several crucial biomolecules through distinct metabolic pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways. researchgate.netwikipedia.orgpensoft.net While N-Acetyl-L-tryptophan itself is not a primary intermediate in the main kynurenine or serotonin synthesis routes, it is recognized as an endogenous metabolite and a catabolite of tryptophan, potentially generated by gut microbiota or through the degradation of N-acetylated proteins. hmdb.cahmdb.ca
The major route for tryptophan degradation (over 95%) is the kynurenine pathway, which produces metabolites like kynurenine and ultimately nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). pensoft.netnih.gov The minor route, the serotonin pathway, converts tryptophan into the neurotransmitter serotonin and subsequently the hormone melatonin. researchgate.netresearchgate.net A key step in the serotonin-to-melatonin conversion is the acetylation of serotonin to form N-acetylserotonin, a reaction catalyzed by arylalkylamine N-acetyltransferase (AANAT). researchgate.netresearchgate.net N-acetylserotonin shares a structural feature (the N-acetyl group) with this compound.
N-Acetyl-L-tryptophan has been identified in metabolomic studies as an indicator of gut microbial metabolism. hmdb.ca Furthermore, it has been used as a tool in research related to tryptophan metabolic dysregulation. For instance, in studies of ischemic injury, this compound has been investigated for its effects, which are mediated by the downregulation of inflammatory pathways. mdpi.com Its presence as a uremic toxin in high concentrations also links it to metabolic disturbances. hmdb.ca The compound and its derivatives are also used to study oxidative stress and inflammation, which are processes closely linked to tryptophan metabolism. medchemexpress.comresearchgate.net
Role of N Acetyl L Tryptophan As a Model in Structural Biology and Biophysical Chemistry
Conformation and Dynamics of N-Acetylated Tryptophan Residues in Peptides and Proteins
The conformational landscape of a tryptophan residue is complex, primarily defined by the dihedral angles of the backbone (φ, ψ) and the side chain (χ1, χ2). conicet.gov.ar N-acetyl-L-tryptophan and its derivatives, like N-acetyl-L-tryptophan-N-methylamide (NATMA), are instrumental in mapping this landscape. conicet.gov.arnih.gov Ab initio molecular orbital computations on NATMA have explored its full conformational space, identifying the stable structures on its Ramachandran hypersurface. conicet.gov.arresearchgate.net These studies revealed 36 distinct stable conformers, a number resulting from the intricate interplay between side-chain and backbone interactions. conicet.gov.arresearchgate.net
The conformational heterogeneity of the tryptophan residue is a key factor in the multiexponential fluorescence decay kinetics often observed in Trp-containing proteins. conicet.gov.ar The model proposes that the indole (B1671886) side chain can adopt several low-energy conformations (rotamers), each with a unique fluorescence decay time. conicet.gov.ar Understanding the relative populations and interconversion frequencies of these rotamers is therefore critical.
Advanced spectroscopic techniques, such as IR-UV hole-filling spectroscopy (HFS) and IR-induced population transfer spectroscopy (IR-PTS), have been used to study the conformational isomerization dynamics of N-acetyl tryptophan amide (NATA) and NATMA. nih.gov These methods allow for the selective excitation of single conformations, driving isomerization and enabling the quantification of fractional populations and isomerization quantum yields. nih.gov Studies on NATA and NATMA show modest conformational specificity in these quantum yields, providing insight into energy flow within these flexible biomolecules. nih.gov
Table 1: Conformational Properties of N-Acetyl-L-Tryptophan Derivatives
| Parameter | Compound | Finding | Reference |
|---|---|---|---|
| Conformational Space | N-acetyl-L-tryptophan-N-methylamide | 36 stable conformers identified via ab initio MO computations. | conicet.gov.ar, researchgate.net |
| Key Dihedral Angles | N-acetyl-L-tryptophan-N-methylamide | Conformations are dependent on four variables: φ, ψ, χ1, χ2. | conicet.gov.ar, researchgate.net |
| Isomerization Dynamics | N-acetyl tryptophan amide (NATA) | Isomerization quantum yields show modest conformational specificity. | nih.gov |
| Fluorescence Influence | NATA and Peptides | Conformation significantly impacts fluorescence quenching; the four carbonyls in the tripeptide AWA quench Trp fluorescence more effectively than the six in the pentapeptide AAWAA, indicating a conformational difference. | nih.gov, researchgate.net |
Tryptophan Residue Contributions to Protein Folding and Stability
Tryptophan is a crucial residue for the stability and folding of many proteins, particularly membrane proteins. mdpi.comontosight.ai Its large, amphipathic indole side chain can participate in a variety of stabilizing interactions, including hydrophobic interactions within the protein core, hydrogen bonding via the indole N-H group, and cation-π interactions. mdpi.comontosight.ai The contribution of tryptophan to stability is highly dependent on its specific location and environment within the protein structure. mdpi.com
In β-hairpin peptides, tryptophan-tryptophan pairs have been shown to contribute significantly to stability through π-π stacking interactions when placed at non-hydrogen-bonded positions. researchgate.net Even buried tryptophan residues, though less common, contribute greatly to protein structure and stability. researchgate.net
Table 2: Energetic Contributions of Tryptophan Residues to Protein Stability
| Protein | Mutation | Change in Stability (ΔΔG) | Key Interaction | Reference |
|---|---|---|---|---|
| OmpA | W7A | +3.6 kcal/mol (destabilizing) | Interaction with lipid environment | nih.gov |
| OmpA | W15A | ~+2 kcal/mol (destabilizing) | Intramolecular H-bond with Asn-33 | nih.gov |
| OmpA | F170W | Stabilizing (estimated ~7 kcal/mol) | H-bond with lipid in a nonpolar environment | nih.gov |
| OmpA | F170A | +2.4 kcal/mol (destabilizing) | Removal of phenylalanine residue | nih.gov |
Spectroscopic Probes for Protein Microenvironments and Ligand Binding
The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local microenvironment, making it an invaluable spectroscopic probe for protein structure, dynamics, and ligand binding. ontosight.ainih.gov N-acetyl-L-tryptophan and its amide derivative, NATA, are widely used as standard reference compounds to understand and quantify the fluorescence and phosphorescence signals from tryptophan residues in proteins. nih.govsaudijournals.comportlandpress.com
The fluorescence emission maximum (λmax) of tryptophan shifts to shorter wavelengths (a "blue shift") as its environment becomes more nonpolar or buried, and to longer wavelengths (a "red shift") upon exposure to a polar, aqueous environment. nih.gov For example, the λmax for NATA in polar denaturants like urea (B33335) is around 351-352 nm, reflecting its high solvent exposure. nih.gov In contrast, the λmax for tryptophan in peptides is typically slightly blue-shifted to around 348 nm, indicating the indole ring is partially shielded from the solvent by the peptide backbone. nih.gov
Fluorescence quenching experiments using agents like acrylamide (B121943) or iodide can provide information on the solvent accessibility of the tryptophan residue. nih.govresearchgate.net Furthermore, analogs such as 7-azatryptophan, when incorporated into proteins, can act as specialized probes. Their unique spectroscopic properties allow for monitoring specific events like ligand binding, even in complex systems like E. coli vesicles. nih.gov Second-derivative UV absorption spectroscopy is another technique where model compounds like N-acetyl-L-tryptophan ethyl ester are used to study cation–π interactions, with peak shifts indicating changes in the local environment of the aromatic ring. amazonaws.com
Table 3: Spectroscopic Properties of N-Acetyl-Tryptophan Derivatives as Probes
| Compound/System | Technique | Observation | Implication | Reference |
|---|---|---|---|---|
| NATA | Fluorescence | λmax = 352 nm in urea | Represents a fully solvent-exposed Trp residue. | nih.gov |
| Pentapeptides (e.g., AAWAA) | Fluorescence | λmax = 348 nm ± 2 in urea | Trp side chain is partially buried compared to NATA. | nih.gov |
| NATA | Fluorescence | Emission at 356 nm in aqueous solution | Standard for solvent-exposed Trp. | researchgate.net |
| N-acetyl-L-tryptophan ethyl ester | 2nd-Derivative UV Absorption | Small peak shifts induced by cations (Li+, Na+, Cs+). | Probes cation–π interactions. | amazonaws.com |
| KaiC F419W Mutant | Time-resolved Fluorescence | Rhythmic changes in fluorescence intensity. | Probe for monitoring circadian conformational changes. | portlandpress.com |
Structural Analysis of Tryptophan-Containing Domains in Membrane Proteins (e.g., TRP Channels)
Tryptophan residues play a fundamental role in the structure and function of membrane proteins, including the Transient Receptor Potential (TRP) family of ion channels. mdpi.com They are frequently located at the water/bilayer interface, where they act as anchors, orienting and stabilizing the protein within the lipid membrane. mdpi.com The indole ring's amphipathic nature is key, with its hydrophobic benzene (B151609) moiety preferring the lipid core and the polar N-H group pointing towards the aqueous phase or lipid headgroups. conicet.gov.armdpi.com
TRP channels are complex tetrameric structures with six transmembrane segments (S1-S6) per subunit. elifesciences.orgnih.gov Structural and sequence analyses across the diverse TRP channel family have revealed a highly conserved set of "fingerprint" residues that are critical for their structure and function. elifesciences.orgtemple.edu This fingerprint includes a group of aromatic residues, often including tryptophan, located at the core of the transmembrane structure, which are hypothesized to connect different functional domains and mediate the coupling between sensor domains and the channel pore. elifesciences.orgtemple.edu
The TRP domain, a conserved α-helical region in the C-terminus, lies near the inner leaflet of the membrane and is crucial for channel assembly and gating. researchgate.net The principles of tryptophan interactions derived from studies on model compounds like Ac-Trp-Oh—such as hydrogen bonding capacity and hydrophobic partitioning—are directly applicable to understanding how tryptophan residues in these domains interact with the lipid bilayer and other parts of the protein to control channel function. mdpi.com For example, the stabilizing effect of hydrogen bonds between a Trp residue and lipid carbonyls is a key feature of its role as a membrane anchor. mdpi.com
Future Research Directions and Emerging Methodologies
Advancements in Synthetic Strategies for N-Acetyl-L-Tryptophan Analogues
The synthesis of N-Acetyl-L-Tryptophan analogues is crucial for exploring structure-activity relationships and developing new molecular probes. rsc.org Research is moving beyond classical methods towards more efficient and selective strategies. Key areas of advancement include enzymatic resolutions, the use of novel chiral auxiliaries, and metal-catalyzed reactions.
Enzymatic approaches often involve the resolution of racemic mixtures. For instance, N-acylase enzymes can be used to selectively process one enantiomer, yielding a mix of the desired product and the unprocessed (R)-N-acetyl-tryptophan. rsc.orgrsc.org While effective, this highlights the ongoing need for methods that directly produce enantiomerically pure analogues.
To this end, chemical strategies have employed various chiral auxiliaries. The Schöllkopf chiral auxiliary, for example, has been utilized to access enantiomerically pure (S)-Trp analogues. rsc.orgrsc.orgresearchgate.net Another approach involves a Strecker amino acid synthesis strategy facilitated by chiral auxiliaries like (S)-methylbenzylamine to produce a range of indole-substituted (S)-tryptophans. rsc.org More recent innovations focus on palladium-mediated processes, such as the heteroannulation reaction of o-iodoanilines with internal alkynes, which allows for a concise and scalable synthesis of optically active tryptophan derivatives. researchgate.net Furthermore, palladium-catalyzed C-H bond functionalization is an emerging technique for creating novel, highly fluorescent C-2 arylated L-tryptophan analogues. rsc.org
| Synthetic Strategy | Principle | Key Features / Examples | Reference |
|---|---|---|---|
| Enzymatic Resolution | Use of N-acylase enzyme to resolve a racemic mixture of N-acetyl-DL-tryptophan. | Selectively deacetylates one enantiomer, leaving the other (e.g., (R)-N-acetyl-tryptophan) unprocessed. | rsc.orgrsc.org |
| Chiral Auxiliary (Schöllkopf) | Alkylation of a chiral bis-lactim ether derived from valine and glycine (B1666218). | Enables asymmetric synthesis of analogues with high diastereoselectivity. Used to prepare C2-prenylated protected tryptophan. | rsc.orgresearchgate.net |
| Chiral Auxiliary (Strecker Synthesis) | Use of reagents like (S)-methylbenzylamine in a Strecker amino acid synthesis. | A facile route for preparing enantiomerically pure (S)-tryptophan with various substitutions (halo-, methoxy-, alkyl-). | rsc.org |
| Palladium-Catalyzed Heteroannulation | Reaction of substituted o-iodoanilines with an internal alkyne prepared using a chiral auxiliary. | A concise method for large-scale synthesis of optically pure tryptophan derivatives, such as 6-methoxy-D-tryptophan. | researchgate.net |
| Palladium-Catalyzed C-H Functionalization | Direct functionalization of the indole (B1671886) ring at the C-2 position. | Produces novel, highly fluorescent C-2 arylated L-tryptophan analogues. | rsc.org |
Novel Analytical Techniques for Complex Biological Systems
Accurately detecting and quantifying Ac-Trp-Oh and its metabolites in complex biological matrices like plasma and protein formulations is a significant challenge. diva-portal.org Modern analytical chemistry is providing increasingly sensitive and specific methods to meet this need.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) has become a cornerstone technique. creative-proteomics.com It is used for the systematic investigation of this compound and its impurities under various stress conditions, such as acid/base hydrolysis, oxidation, and thermal stress. researchgate.net For instance, one study found that this compound degradation was highest under oxidative stress (52.84%) and lowest under thermal stress (10.22%). researchgate.net Ultra-high performance liquid chromatography (UHPLC–MS/MS) further enhances these capabilities, allowing for the simultaneous separation and quantification of multiple tryptophan metabolites in human plasma with high precision and low limits of quantification. diva-portal.org
Emerging frontiers include the development of novel biosensors for real-time monitoring. mdpi.com These sensors can be based on various principles, including fluorescence quenching of quantum dots or colorimetric assays. uwindsor.caresearchgate.net For example, l-tryptophan-scaffolded copper nanoclusters have been synthesized to act as fluorescent probes. acs.org Another approach utilizes molecularly imprinted polymers on quartz crystal microbalance (QCM) electrodes for the highly selective detection of L-tryptophan, distinguishing it from structural analogues like D-tryptophan. researchgate.net These technologies pave the way for portable and high-throughput analytical devices. researchgate.netmdpi.com
| Technique | Principle | Application for this compound & Analogues | Reported Performance | Reference |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural identification. | Quantification of NAT and its degradation products under acidic, basic, oxidative, and thermal stress. | LOQ of 10.69 µg/mL for NAT; detected 52.84% degradation under oxidative stress. | researchgate.net |
| UHPLC-MS/MS | High-resolution chromatography for rapid separation and quantification of multiple analytes. | Simultaneous analysis of seven tryptophan-melatonin pathway metabolites in human plasma. | Calibration range for N-acetyltryptamine: 0.10–20 ng/mL; intraday and interday precision <15%. | diva-portal.org |
| Fluorescent Nanocluster Biosensor | Synthesis of l-tryptophan-stabilized copper nanoclusters that exhibit fluorescence. | Used as a biocompatible nanoprobe for detection and cell imaging studies. | High quantum yield (ϕ = 0.114) and excellent biocompatibility. | acs.org |
| Molecularly Imprinted Polymer (MIP) Sensor | A polymer is created with a specific cavity for the target molecule (L-tryptophan) on a sensor surface (e.g., QCM). | Selective detection of L-tryptophan in the presence of structural analogues. | LOD of 0.73 ng/mL; high selectivity over D-tryptophan. | researchgate.net |
Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental validation provides a deeper understanding of the molecular behavior of this compound. nih.gov This synergistic approach allows researchers to predict interactions and properties that can then be tested and confirmed in the laboratory.
Molecular docking is a prominent computational tool used to predict how this compound and its analogues bind to protein receptors. researchgate.net Studies have used docking to show that N-acetyl tryptophan binds to specific sites on Toll-like receptor 4 (TLR4) and the TRPV1 receptor. biosynth.comnih.govtandfonline.com These computational predictions are often followed by experimental validation using techniques like enzyme-linked immunosorbent assays (ELISA) to confirm the functional consequences of the binding, such as the inhibition of substance P expression. nih.govtandfonline.com
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to explore the conformational landscape of this compound derivatives like N-acetyl-L-tryptophan-N-methylamide (NATMA). conicet.gov.arnih.govacs.org These ab initio studies can identify dozens of stable conformers and analyze their relative energies. conicet.gov.arnih.gov The theoretical results are then compared with experimental data from Nuclear Magnetic Resonance (NMR) and X-ray crystallography to provide a comprehensive picture of the molecule's structure and flexibility. conicet.gov.ar This integrated methodology is crucial for understanding how the conformation of this compound influences its biological activity and interactions.
| Computational Method | Experimental Method | Subject of Study | Key Insight | Reference |
|---|---|---|---|---|
| Molecular Docking | ELISA Assays | Interaction of N-acetyl-L-tryptophan (L-NAT) with the TRPV1 receptor. | L-NAT shows strong binding to the TRPV1 receptor, and experimental assays confirmed it inhibits substance P expression. | nih.govtandfonline.com |
| Molecular Docking | Not specified in abstract | Binding of N-acetyl tryptophan to Toll-like receptor 4 (TLR4). | Docking revealed specific binding sites on TLR4, preventing its activation. | biosynth.com |
| Ab Initio MO Computations (RHF/3-21G) | NMR and X-ray Crystallography | Conformational analysis of N-acetyl-L-tryptophan-N-methylamide. | Identified 36 stable conformers and analyzed sidechain-backbone interactions, showing correspondence with experimental results. | conicet.gov.ar |
| Density Functional Theory (DFT) | Protein Data Bank Analysis | Potential energy surface of N-acetyl-l-tryptophan-N-methylamide (NATMA). | Located 77 distinct minima; calculated conformations are in agreement with native tryptophan conformations found in protein structures. | nih.govacs.org |
| Atomistic Simulation (Monte Carlo) | Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS) | Adsorption of N-acetylcysteine on a carbon steel surface. | Theoretical results were consistent with experimental data, showing chemisorption of molecules on the steel surface. | mdpi.com |
Q & A
Basic: How is Ac-Trp-OH synthesized and characterized in academic research?
Answer:
this compound (N-acetyl-L-tryptophan) is typically synthesized via enzymatic or chemical methods. In enzymatic synthesis, α-chymotrypsin catalyzes the esterification of this compound with alcohols like ethanol, following a ping-pong kinetic mechanism . Chemical synthesis involves acetylation of L-tryptophan using acetic anhydride in alkaline conditions. Characterization includes:
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 280 nm) to confirm absence of unreacted substrates.
- Structural Confirmation : H and C NMR for verifying acetyl group incorporation and stereochemistry .
Key Consideration : Solvent choice (e.g., organic vs. aqueous) significantly impacts reaction yield and enzyme stability in enzymatic routes .
Advanced: What experimental designs are used to study enzyme kinetics involving this compound?
Answer:
To investigate α-chymotrypsin-catalyzed esterification of this compound:
- Steady-State Assays : Measure initial reaction rates under varying substrate concentrations (e.g., this compound and ethanol). Use Michaelis-Menten or ping-pong models to derive and .
- pH Dependence : Conduct reactions across a pH gradient (4.0–9.0) to identify optimal activity and protonation states critical for catalysis.
- Temperature Sensitivity : Perform Arrhenius plots to determine activation energy and assess thermal denaturation thresholds.
Data Interpretation : Nonlinear regression tools (e.g., GraphPad Prism) are essential for fitting kinetic models to experimental data .
Advanced: How can researchers resolve contradictions in thermodynamic data for this compound interactions?
Answer:
Contradictions in thermodynamic parameters (e.g., ΔG, ΔH) often arise from:
- Solvent Effects : Compare data across solvents (e.g., DMSO vs. buffer) to isolate solvent-specific interactions.
- Assay Variability : Standardize protocols for temperature control and substrate purity.
- Cross-Validation : Use complementary techniques (e.g., isothermal titration calorimetry and fluorescence quenching) to verify binding constants .
Example : If conflicting values are reported, re-evaluate buffer ionic strength and ligand concentrations used in original studies .
Basic: What analytical techniques confirm this compound purity in biochemical studies?
Answer:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate this compound from byproducts.
- Spectroscopy : UV-Vis spectroscopy (peak at 280 nm for indole moiety) quantifies concentration, while FT-IR identifies acetyl group vibrations (~1650 cm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular mass (theoretical: 260.28 g/mol) .
Advanced: What computational approaches model this compound interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate this compound binding to proteins (e.g., serum albumin) using force fields like AMBER or CHARMM. Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores. Validate with experimental IC values .
Limitation : Solvent models (implicit vs. explicit) must align with experimental conditions to avoid artifacts .
Basic: What protocols ensure reproducibility in this compound biochemical assays?
Answer:
- Standardized Buffers : Use 50 mM Tris-HCl (pH 7.8) for enzymatic assays to maintain ionic consistency.
- Enzyme Pre-treatment : Pre-incubate α-chymotrypsin at 25°C for 10 minutes to stabilize activity.
- Negative Controls : Include reactions without enzyme or substrate to detect non-specific hydrolysis .
Advanced: How should statistical methods be applied to analyze this compound dose-response data?
Answer:
- Nonlinear Regression : Fit dose-response curves to a four-parameter logistic model (e.g., ) using tools like R or Python’s SciPy.
- Outlier Detection : Apply Grubbs’ test to exclude aberrant data points.
- Power Analysis : Ensure sample sizes (n ≥ 3) are sufficient to detect ≥20% effect sizes with α = 0.05 .
Advanced: What strategies address reproducibility challenges in this compound stability studies?
Answer:
- Accelerated Degradation Tests : Incubate this compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare with room-temperature controls.
- Light Sensitivity : Exclude UV light during storage; use amber vials for light-exposed experiments.
- Inter-lab Validation : Share standardized protocols with collaborating labs to confirm findings .
Basic: How to design controlled experiments for assessing this compound stability in aqueous solutions?
Answer:
- pH Stability : Prepare solutions at pH 2.0 (gastric mimic), 7.4 (physiological), and 9.0 (alkaline). Sample aliquots at 0, 24, and 48 hours for HPLC analysis.
- Oxidative Stress : Add 0.1% HO to test oxidative degradation pathways.
- Data Reporting : Express stability as % remaining this compound ± SD (n = 3) .
Advanced: What ethical considerations apply to in vivo studies using this compound?
Answer:
- Animal Welfare : Follow ARRIVE guidelines for dosing (e.g., ≤100 mg/kg in rodents) and endpoint criteria (e.g., humane euthanasia upon ≥15% weight loss).
- Data Transparency : Report all adverse events, even if unrelated to hypotheses.
- Regulatory Compliance : Obtain approval from institutional animal care committees (IACUC) and cite permit numbers in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
